molecular formula C15H20N4 B2751343 (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine CAS No. 2227716-59-6

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

Cat. No.: B2751343
CAS No.: 2227716-59-6
M. Wt: 256.353
InChI Key: UEFTZSZOWHIMLW-ZIAGYGMSSA-N
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Description

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a pyrrolidine ring substituted with a benzyl group and a 2-methylpyrazol-3-yl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the 2-Methylpyrazol-3-yl Group: This step involves the coupling of the pyrazole derivative to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine: can be compared with other pyrrolidine derivatives and pyrazole-containing compounds.

    Other Chiral Pyrrolidines: Compounds with similar chiral centers and structural motifs.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various substitutions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-15(7-8-17-18)13-10-19(11-14(13)16)9-12-5-3-2-4-6-12/h2-8,13-14H,9-11,16H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFTZSZOWHIMLW-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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